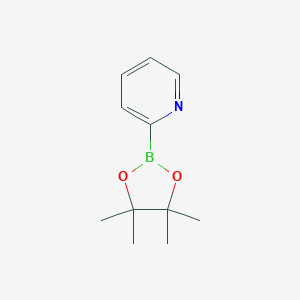

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQIDYYUSMPIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000326 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791819-02-8, 874186-98-8 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in medicinal chemistry and materials science. This document details the most effective synthetic methodologies, presents in-depth experimental protocols, and summarizes key quantitative data to facilitate the efficient synthesis of this versatile reagent.

Introduction

This compound, also known as 2-pyridylboronic acid pinacol ester, is a crucial intermediate in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds. The 2-pyridyl moiety is a prevalent scaffold in numerous pharmaceutical agents and functional materials, making efficient access to this building block a significant area of research. This guide will explore the three primary synthetic strategies for its preparation: Palladium-Catalyzed Miyaura Borylation, Iridium-Catalyzed C-H Borylation, and Halogen-Metal Exchange followed by Borylation.

Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely used method for the synthesis of boronate esters.[1] This reaction involves the palladium-catalyzed cross-coupling of a halo- or trifluoromethanesulfonyloxypyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][3] A base is required to activate the diboron reagent.[2]

Caption: Palladium-Catalyzed Miyaura Borylation Pathway.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation offers an atom-economical alternative to cross-coupling methods.[4] Iridium catalysts are particularly effective for the borylation of heterocycles.[5] However, for pyridine itself, this reaction can yield a mixture of isomers, and the 2-borylated product may be prone to protodeborylation.[5][6] The regioselectivity is governed by steric and electronic factors, and the presence of substituents on the pyridine ring can direct the borylation to a specific position.[4]

Caption: Iridium-Catalyzed C-H Borylation Pathway.

Halogen-Metal Exchange and Borylation

This classical approach involves the reaction of a 2-halopyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a 2-pyridyllithium species.[7][8] This highly reactive intermediate is then quenched with a boron electrophile, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to afford the desired boronate ester.[9] This method is often performed at low temperatures to avoid side reactions.

Caption: Halogen-Metal Exchange and Borylation Pathway.

Data Presentation

The following tables summarize the reaction conditions and yields for the different synthetic methods for preparing 2-pyridyl boronate esters and related compounds.

Table 1: Palladium-Catalyzed Miyaura Borylation of Halopyridines

| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | KOAc (3) | Dioxane | 80 | 18 | High |

| 2-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | THF | RT | 1 | 93 |

| 3-Bromopyridine | Pd(dppf)Cl₂ (10) | - | KOAc (3) | Dioxane | 120 (µW) | 1 | High |

| 2,5-Dichloropyridine | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (3) | Dioxane | 100 | 16 | 85 |

Table 2: Iridium-Catalyzed C-H Borylation of Pyridines

| Starting Material | Catalyst (mol%) | Ligand (mol%) | Borylating Agent (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloro-4-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ (1) | tmphen (2) | HBPin (3) | Neat | 80 | 16 | 46 |

| 2-Fluoro-3-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ (1) | tmphen (2) | HBPin (3) | Neat | 80 | 2 | 83 |

| 2-Methoxy-3-(trifluoromethyl)pyridine | [Ir(OMe)(COD)]₂ (1) | tmphen (2) | HBPin (3) | Neat | 80 | 2 | 98 |

Table 3: Halogen-Metal Exchange and Borylation of Halopyridines

| Starting Material | Base (equiv) | Borylating Agent | Solvent | Temp (°C) | Yield (%) |

| 2,3-Dichloropyridine | n-BuLi (1.1) | Triisopropyl borate | THF | -78 to RT | Moderate |

| 2-Bromopyridine | Mesityllithium | Trimethyl borate | THF | -78 to RT | Good |

| 2,5-Dibromopyridine | LTMP | Trimethyl borate | THF | -78 to RT | Excellent |

Experimental Protocols

Caption: General Experimental Workflow.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of 2-Bromopyridine

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

-

Potassium acetate (KOAc) (3.0 mmol)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the flask and stir the reaction mixture at 80 °C for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Pyridine

Materials:

-

Substituted pyridine (1.0 mmol)

-

[Ir(OMe)(COD)]₂ (0.01 mmol)

-

3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (0.02 mmol)

-

Pinacolborane (HBPin) (3.0 mmol)

Procedure:

-

In a fume hood, equip a flame-dried Schlenk flask with a magnetic stir bar. Fill with nitrogen and evacuate (at least three cycles).

-

Under a positive nitrogen pressure, add the iridium precatalyst and the ligand.

-

Add the substituted pyridine and pinacolborane via micropipette.

-

Seal the Schlenk flask and heat the reaction mixture at 80 °C in an oil bath.

-

Monitor the progress of the reaction by GC-MS.

-

Once the reaction is complete, cool the flask to room temperature and open to air.

-

Dissolve the crude reaction mixture in dichloromethane and remove the volatiles under vacuum using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: Halogen-Metal Exchange and Borylation of 2-Chloropyridine

Materials:

-

2-Chloropyridine (1.0 mmol)

-

n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol)

-

Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of 2-chloropyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to facilitate the lithium-halogen exchange.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the reaction mixture at -78 °C.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The Palladium-Catalyzed Miyaura Borylation is a versatile and high-yielding approach, particularly from readily available halopyridines. Iridium-Catalyzed C-H Borylation presents a more atom-economical route, though regioselectivity can be a challenge with unsubstituted pyridine. The Halogen-Metal Exchange followed by borylation is a classic and effective method, especially for small-scale synthesis, but requires cryogenic conditions and the use of pyrophoric reagents. The choice of the optimal synthetic route will depend on the specific requirements of the research, including substrate availability, scale, and functional group compatibility. This guide provides the necessary foundational information for researchers to select and implement the most suitable protocol for their synthetic needs.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Metalation & Borylation - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 2-Pyridylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a versatile building block in modern organic synthesis. Its unique structure, which incorporates a pyridine ring linked to a boronic acid pinacol ester, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its application in a key synthetic transformation.

Core Physicochemical Properties

The physicochemical properties of 2-pyridylboronic acid pinacol ester are fundamental to its handling, reactivity, and application in synthesis. A summary of these properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆BNO₂ | [2][3] |

| Molecular Weight | 205.06 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | Data for the 2-pyridyl isomer is not consistently reported. Isomers have reported melting points: 3-pyridyl isomer: 104 °C; 4-pyridyl isomer: 149-153 °C. | [4][5][6] |

| Boiling Point | ~308.8 °C (Predicted) | [7] |

| pKa of Parent Boronic Acid | The pKa of the corresponding 2-pyridylboronic acid is 3.86. This value provides an indication of the Lewis acidity of the boronic acid moiety. | [8] |

| Solubility | While quantitative data is limited, pinacol esters of arylboronic acids generally exhibit improved solubility in organic solvents compared to their corresponding boronic acids. It is considered insoluble in water. | [6] |

| Stability | The pinacol ester group enhances the stability of the boronic acid, making it more resistant to degradation (e.g., protodeboronation) and air-stable compared to the free boronic acid. | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a common synthetic application are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 2-pyridylboronic acid pinacol ester

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the sample in a mortar and pestle.

-

Firmly press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, heating at a much slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

-

Record the sharp melting point range.

Qualitative Solubility Determination

This protocol outlines a method to determine the solubility of 2-pyridylboronic acid pinacol ester in various solvents.

Materials:

-

Test tubes and rack

-

Small spatula

-

Graduated pipettes or cylinders

-

Solvents to be tested (e.g., water, ethanol, dichloromethane, acetone, hexane)

-

Sample of 2-pyridylboronic acid pinacol ester

Procedure:

-

Place approximately 10-20 mg of the compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 30-60 seconds.

-

Observe the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent.

-

If the solid has not dissolved, gently warm the mixture in a water bath (if the solvent is not highly volatile) and observe any changes.

-

If the solid remains undissolved after agitation and warming, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent tested.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acid pinacol ester with an aryl bromide.

Materials:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

2-Pyridylboronic acid pinacol ester

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), 2-pyridylboronic acid pinacol ester (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the tube with the inert gas (repeat three times).

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol above.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Safety, Handling, and Toxicological Profile

Hazard Identification: Based on safety data sheets for similar pyridine boronic acid esters, 2-pyridylboronic acid pinacol ester should be handled with care. It may cause skin and serious eye irritation.[10][11] Inhalation of dust should be avoided.[10]

Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[11]

Toxicological Information: Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological data for 2-pyridylboronic acid pinacol ester are not readily available. As with any research chemical for which comprehensive toxicological data is lacking, it should be treated as potentially hazardous. Exposure should be minimized through the use of appropriate engineering controls and personal protective equipment.

Conclusion

2-Pyridylboronic acid pinacol ester is a key intermediate in organic chemistry, valued for its enhanced stability and reactivity in cross-coupling reactions. Understanding its fundamental physicochemical properties, proper handling procedures, and application in synthetic protocols is crucial for its effective and safe use in research and development. The provided data and experimental outlines serve as a foundational guide for professionals working with this versatile compound. Further research to quantify solubility in various organic solvents and to determine a precise melting point would be beneficial for the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. pyridine-2-boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pyridine-2-boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labproinc.com [labproinc.com]

- 6. 4-Pyridineboronic acid pinacol ester | 181219-01-2 [chemicalbook.com]

- 7. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS Number: 874186-98-8

This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a key building block in modern organic synthesis. Primarily geared towards researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical and Safety Data

This compound, also known as pyridine-2-boronic acid pinacol ester, is a stable and versatile reagent.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 874186-98-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆BNO₂ | [3][4] |

| Molecular Weight | 205.06 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Boiling Point | 347.7 °C at 760 mmHg | [5] |

| Density | 1.08 g/cm³ | [5] |

| Flash Point | 164.1 °C | [5] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[3][6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available starting material, 2-bromopyridine, and bis(pinacolato)diboron.

Experimental Protocol: Miyaura Borylation of 2-Bromopyridine

This protocol is a representative example of a Miyaura borylation reaction.

Reagents and Materials:

-

2-Bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heat source

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

The reaction mixture is then heated to 80-90 °C and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired product, this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CAS 874186-98-8 | P311-A-29 | MDL MFCD04039342 | Pyridine-2-boronic acid, pinacol ester | SynQuest Laboratories [synquestlabs.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Pyridine-2-boronic acid pinacol ester | 317810-27-8 [chemnet.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Stability and Reactivity of Pyridine-2-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of pyridine-2-boronic acid pinacol ester, a critical building block in modern synthetic and medicinal chemistry. This document consolidates key data on its handling, stability under various conditions, and its reactivity profile, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

Pyridine-2-boronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a heterocyclic organoboron compound widely utilized in organic synthesis. Its importance stems from the prevalence of the 2-pyridyl moiety in a vast array of pharmaceuticals, agrochemicals, and functional materials[1][2]. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, which is notoriously unstable[3]. However, understanding the nuances of its stability and reactivity is crucial for its effective and reproducible use in complex synthetic pathways.

This guide will delve into the critical aspects of handling, storage, stability against hydrolysis and protodeboronation, and its reactivity in the widely used Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of Pyridine-2-boronic acid Pinacol Ester

| Property | Value | Reference |

| CAS Number | 874186-98-8 | [4] |

| Molecular Formula | C₁₁H₁₆BNO₂ | [4] |

| Molecular Weight | 205.06 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage Temperature | -20°C is recommended for long-term storage. | [6] |

Handling and Storage Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[6]. For long-term stability, storage at -20°C is recommended[6].

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors. Keep away from ignition sources[6]. Personal protective equipment, including safety glasses and gloves, should be worn[7].

-

Incompatibilities: Avoid strong oxidizing agents[8]. The compound is sensitive to moisture and may hydrolyze.

Stability Profile

The stability of pyridine-2-boronic acid pinacol ester is a critical consideration for its storage and use in chemical reactions. The primary decomposition pathways are hydrolysis and protodeboronation.

Hydrolytic Stability

Boronic esters, including pinacol esters, are susceptible to hydrolysis to the corresponding boronic acid and pinacol, particularly in the presence of water and under acidic or basic conditions[9][10]. The rate of hydrolysis is influenced by pH, temperature, and the solvent system[11]. While pinacol esters are generally more stable than their corresponding boronic acids, the hydrolysis of 2-pyridyl boronic acid derivatives can be complex[3].

Experimental Protocol for Monitoring Hydrolysis by HPLC:

A general method for monitoring the hydrolysis of boronic esters involves using reverse-phase high-performance liquid chromatography (RP-HPLC)[12].

-

Sample Preparation: Prepare a stock solution of pyridine-2-boronic acid pinacol ester in an aprotic solvent such as acetonitrile or THF[12]. To initiate the hydrolysis study, dilute an aliquot of the stock solution into a buffered aqueous solution at the desired pH.

-

HPLC Conditions:

-

Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis[12].

-

Mobile Phase: A gradient of water and acetonitrile is typically used. It is crucial to avoid acidic modifiers in the mobile phase, as they can accelerate on-column hydrolysis[12].

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Analysis: Inject samples at regular time intervals and monitor the decrease in the peak area of the pyridine-2-boronic acid pinacol ester and the increase in the peak area of the corresponding boronic acid.

Protodeboronation: The "2-Pyridyl Problem"

A significant challenge associated with 2-substituted pyridine boronic acids and their esters is their propensity to undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[13]. This side reaction is a major source of yield loss in cross-coupling reactions[14].

The mechanism of protodeboronation for 2-pyridyl boronic acid is distinct from other arylboronic acids. Under neutral pH conditions, it can form a zwitterionic intermediate that readily undergoes unimolecular fragmentation, leading to rapid decomposition[13]. The pinacol ester provides a degree of protection against this pathway, but it can still occur, especially under prolonged reaction times or elevated temperatures.

Reactivity in Suzuki-Miyaura Coupling

Pyridine-2-boronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines, which are important structural motifs in many biologically active molecules[1][14].

Table 2: General Conditions for Suzuki-Miyaura Coupling of Pyridine-2-boronic acid Pinacol Ester

| Parameter | Typical Conditions | Notes |

| Catalyst | Palladium complexes with phosphine ligands (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) | Catalyst choice can significantly impact yield and selectivity[14][15]. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can influence the reaction rate and the extent of side reactions[15]. |

| Solvent | Dioxane, Toluene, DMF, with or without water | Solvent polarity and the presence of water can affect both the coupling reaction and the stability of the boronic ester[15][16]. |

| Temperature | 65-120 °C | Higher temperatures can increase the reaction rate but may also promote decomposition[15]. |

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

The following is a general procedure and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), pyridine-2-boronic acid pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (if required), and the base (2.0-3.0 equiv.).

-

Solvent Addition: Add the degassed solvent to the reaction vessel.

-

Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Comparative Reactivity

While direct quantitative comparisons are scarce in the literature, qualitative trends suggest that the reactivity of pyridylboronic acid isomers in Suzuki-Miyaura coupling follows the order: 3-pyridyl ≈ 4-pyridyl > 2-pyridyl. The reduced reactivity of the 2-isomer is attributed to the aforementioned "2-pyridyl problem," including catalyst inhibition by the pyridine nitrogen and a higher propensity for protodeboronation[3].

Table 3: Qualitative Reactivity Comparison of Pyridylboronic Acid Pinacol Esters

| Isomer | Relative Reactivity in Suzuki Coupling | Key Challenges |

| 2-Pyridyl | Lower | Prone to protodeboronation, potential for catalyst inhibition. |

| 3-Pyridyl | Higher | Generally more stable and reactive. |

| 4-Pyridyl | Higher | Generally more stable and reactive. |

Decomposition Pathways

The primary decomposition pathways for pyridine-2-boronic acid pinacol ester are hydrolysis and protodeboronation, as previously discussed. Information regarding its thermal decomposition in the absence of reagents is not extensively reported in the scientific literature. It is reasonable to assume that at elevated temperatures, decomposition would likely involve cleavage of the C-B bond and potential degradation of the pyridine and pinacol moieties.

Conclusion

Pyridine-2-boronic acid pinacol ester is a valuable but sensitive reagent. Its stability is primarily compromised by hydrolysis and protodeboronation, the latter being a particular challenge for the 2-pyridyl isomer. Careful handling, appropriate storage conditions, and optimized reaction parameters are essential for its successful application. The pinacol ester form provides a significant stability advantage over the free boronic acid, enabling its widespread use in Suzuki-Miyaura and other cross-coupling reactions. Further research into quantitative stability data under a broader range of conditions would be beneficial for the continued development of robust and scalable synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Versatility of 2-Pyridylboronic Acid Pinacol Ester in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylboronic acid pinacol ester has emerged as a cornerstone reagent in contemporary organic synthesis, prized for its versatility, stability, and broad applicability. Its unique electronic properties, stemming from the pyridine ring, coupled with the stability and handling advantages of the pinacol ester, make it an invaluable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal applications of 2-pyridylboronic acid pinacol ester, with a focus on Suzuki-Miyaura cross-coupling, Chan-Lam amination, and photoredox catalysis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development, particularly within the pharmaceutical and materials science sectors.

Core Applications and Methodologies

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of 2-pyridylboronic acid pinacol ester, enabling the efficient formation of carbon-carbon bonds. This palladium-catalyzed reaction is a workhorse in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.[1][2] The pyridine moiety can be a challenging coupling partner in Suzuki-Miyaura reactions; however, the use of appropriate ligands and reaction conditions can lead to high yields and broad substrate scope.[2]

The following table summarizes the yields of 2-arylpyridine synthesis from the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acid pinacol ester with various aryl halides under specific conditions.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 | [2] |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 16 | 92 | [3] |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 73 | [2] |

| 4 | 2-Bromotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | [3] |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 12 | 88 | [4] |

| 6 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 24 | 65 | [2] |

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2-pyridylboronic acid pinacol ester with an aryl bromide.

Materials:

-

2-Pyridylboronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, 2-pyridylboronic acid pinacol ester, Pd₂(dba)₃, P(o-tol)₃, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chan-Lam Amination

The Chan-Lam C-N cross-coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds, offering a valuable alternative to palladium-catalyzed methods.[1][5] This copper-catalyzed reaction couples boronic acids with amines, and 2-pyridylboronic acid pinacol ester has been successfully employed in this transformation. The reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[6]

The following table presents data for the Chan-Lam amination of 2-pyridylboronic acid pinacol ester with various amines.

| Entry | Amine | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 75 | [1] |

| 2 | Morpholine | CuI | Et₃N | MeOH | RT | 12 | 82 | [7] |

| 3 | Benzylamine | Cu(OAc)₂ | None | CH₃CN | 60 | 24 | 68 | [8] |

| 4 | Indole | Cu(OTf)₂ | DBU | Toluene | 80 | 18 | 71 | [9] |

| 5 | Pyrrolidine | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | RT | 24 | 79 | [1] |

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with 2-pyridylboronic acid pinacol ester.

Materials:

-

2-Pyridylboronic acid pinacol ester (1.5 equiv)

-

Amine (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (1.1 equiv)

-

Pyridine (2.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask, add the amine, 2-pyridylboronic acid pinacol ester, Cu(OAc)₂, and activated molecular sieves.

-

Add anhydrous dichloromethane and pyridine to the flask.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired N-aryl product.[1][6]

Photoredox Catalysis

Visible-light photoredox catalysis has recently emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. 2-Pyridylboronic acid pinacol ester can be activated under photoredox conditions to generate pyridyl radicals, which can then participate in a variety of coupling reactions. This methodology is particularly useful for the synthesis of complex molecules that are sensitive to harsh reaction conditions.

This protocol provides a general method for the photoredox-catalyzed alkylation of an activated alkene with 2-pyridylboronic acid pinacol ester, adapted from procedures for other boronic esters.[10][11]

Materials:

-

2-Pyridylboronic acid pinacol ester (1.5 equiv)

-

Activated alkene (e.g., α,β-unsaturated ketone) (1.0 equiv)

-

fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

-

Hantzsch ester (1.5 equiv)

-

Anhydrous dimethylformamide (DMF)

-

Blue LEDs

Procedure:

-

In a vial, dissolve 2-pyridylboronic acid pinacol ester, the activated alkene, fac-Ir(ppy)₃, and Hantzsch ester in anhydrous DMF.

-

Degas the solution by sparging with an inert gas for 15-20 minutes.

-

Seal the vial and place it in a photoreactor equipped with blue LEDs.

-

Irradiate the reaction mixture with stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of 2-Pyridylboronic Acid Pinacol Ester

The accessibility of 2-pyridylboronic acid pinacol ester is crucial for its widespread use. Several methods for its synthesis have been reported, with the reaction of 2-bromopyridine with a boron source being a common approach.[12]

Experimental Protocol: Synthesis from 2-Bromopyridine

This protocol details the synthesis of 2-pyridylboronic acid pinacol ester from 2-bromopyridine via a lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[12]

Materials:

-

2-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

To a solution of 2-bromopyridine in a mixture of anhydrous THF and diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or crystallization to afford 2-pyridylboronic acid pinacol ester.

Conclusion

2-Pyridylboronic acid pinacol ester is a remarkably versatile and valuable reagent in modern organic synthesis. Its utility in cornerstone reactions such as the Suzuki-Miyaura cross-coupling and Chan-Lam amination, as well as its emerging applications in photoredox catalysis, underscores its importance in the construction of a diverse array of functional molecules. The detailed protocols and quantitative data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful building block in their respective fields. As synthetic methodologies continue to evolve, the applications of 2-pyridylboronic acid pinacol ester are poised to expand even further, solidifying its status as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Iridium-Catalyzed C-H Borylation of Pyridines

For Researchers, Scientists, and Drug Development Professionals

The iridium-catalyzed C-H borylation of pyridines has emerged as a powerful and atom-economical method for the synthesis of pyridylboronic esters, which are versatile intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights of this important transformation.

Core Principles and Mechanistic Overview

The iridium-catalyzed C-H borylation of pyridines is a direct functionalization reaction that enables the conversion of a C-H bond on the pyridine ring to a C-B bond. The reaction is typically catalyzed by an iridium(I) precursor in the presence of a bidentate nitrogen-based ligand, with bis(pinacolato)diboron (B₂pin₂) being the most common boron source.

The regioselectivity of the borylation is a key aspect of this methodology and is influenced by a combination of steric and electronic factors. Generally, the borylation occurs at the most sterically accessible C-H bond, often leading to functionalization at the position most distal to substituents on the pyridine ring.[1][2] For unsubstituted pyridine, a preference for the meta-position is observed.[1][3] The electronic properties of the pyridine ring also play a role, with electron-withdrawing groups influencing the reactivity and selectivity of the transformation.[4]

A significant challenge in the C-H borylation of pyridines is the potential for catalyst inhibition or deactivation due to the coordination of the basic nitrogen lone pair of the pyridine substrate to the iridium center.[4][5][6] This can lead to lower reactivity compared to carbocyclic aromatic substrates. Strategies to overcome this include the use of specific ligands and reaction conditions that minimize this unproductive binding.

The Catalytic Cycle

The generally accepted mechanism for the iridium-catalyzed C-H borylation of arenes, which is applicable to pyridines, involves a catalytic cycle oscillating between Ir(III) and Ir(V) intermediates.[7][8]

Figure 1: Catalytic Cycle of Iridium-Catalyzed C-H Borylation

Experimental Protocols

The following sections provide a general experimental protocol for the iridium-catalyzed C-H borylation of pyridines, as well as a specific example for the borylation of a substituted pyridine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Experimental Workflow

Figure 2: General Experimental Workflow

2.1. General Protocol for Aromatic C-H Borylation

This protocol is a starting point for the borylation of a wide range of pyridine and other heteroaromatic substrates.[9][10]

Materials:

-

Iridium precursor (e.g., [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂)

-

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy))

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pyridine substrate

-

Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), cyclohexane, or methyl tert-butyl ether (MTBE))

Procedure:

-

In a glovebox or under a stream of inert gas, a Schlenk flask is charged with the iridium precursor (1-3 mol %), the ligand (1-3 mol %), and B₂pin₂ (1.1-1.5 equivalents).

-

The pyridine substrate (1.0 equivalent) is added, followed by the anhydrous, degassed solvent. For reactions run neat, no solvent is added.[9][11]

-

The flask is sealed, and the reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 80 °C) for the required time (1-24 hours).

-

The reaction progress is monitored by an appropriate analytical technique such as GC-MS or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product can be purified by column chromatography on silica gel.

2.2. Example Protocol: Borylation of 2-Fluoro-4-(trifluoromethyl)pyridine [11]

Materials:

-

[Ir(COD)OMe]₂

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Bis(pinacolato)diboron (B₂pin₂)

-

2-Fluoro-4-(trifluoromethyl)pyridine

Procedure:

-

A 25 mL Schlenk flask was charged with [Ir(COD)OMe]₂ (3 mol %), dtbpy (3 mol %), and B₂pin₂ (1.2 equivalents).

-

2-Fluoro-4-(trifluoromethyl)pyridine (1 mmol, 1 equivalent) was added to the flask. The reaction was carried out neatly (without solvent).

-

The flask was sealed, and the mixture was stirred at 80 °C for 2 hours.

-

After cooling to room temperature, the crude product was purified by column chromatography on silica gel to afford 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the iridium-catalyzed C-H borylation of various pyridine substrates.

Table 1: Borylation of Substituted Pyridines

| Entry | Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Product(s) & Ratio | Yield (%) | Reference |

| 1 | Pyridine | [IrCl(COD)]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 8 | 3-Bpin:4-Bpin (67:33) | 67 | [1] |

| 2 | 2-Phenylpyridine | [Ir(COD)Cl]₂ / dtbpy | B₂pin₂ | THF | 80 | 16 | 6-Bpin-2-phenylpyridine | 85 | [7] |

| 3 | 2,6-Bis(trifluoromethyl)pyridine | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Neat | 80 | 2 | 4-Bpin-2,6-bis(trifluoromethyl)pyridine | 91 | [9][11] |

| 4 | 2,3-Bis(trifluoromethyl)pyridine | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Neat | 80 | 2 | 5-Bpin-2,3-bis(trifluoromethyl)pyridine | 82 | [11] |

| 5 | 2-Fluoro-4-(trifluoromethyl)pyridine | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Neat | 80 | 2 | 6-Bpin-2-fluoro-4-(trifluoromethyl)pyridine | 91 | [11] |

| 6 | 3-Methylpyridine | [IrCl(COD)]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 8 | 5-Bpin:2-Bpin:6-Bpin (50:25:25) | 75 | [1] |

| 7 | 4-Methylpyridine | [IrCl(COD)]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 8 | 2-Bpin:3-Bpin (50:50) | 80 | [1] |

Table 2: Ligand and Catalyst Precursor Effects

| Entry | Substrate | Iridium Precursor | Ligand | Borylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Trifluoromethylpyridine | [Ir(COD)OMe]₂ | dtbpy | HBPin | Neat | 80 | 95 | [11] |

| 2 | 4-Trifluoromethylpyridine | [Ir(COD)OMe]₂ | Me₄phen | HBPin | Neat | 80 | 96 | [9] |

| 3 | Pyridine | [Ir(COD)Cl]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 | 67 | [1] |

| 4 | Pyridine | [Ir(COD)Cl]₂ | bpy | B₂pin₂ | Cyclohexane | 80 | 55 | [1] |

Conclusion

The iridium-catalyzed C-H borylation of pyridines is a highly valuable transformation for the synthesis of functionalized heterocyclic compounds. Understanding the interplay of steric and electronic effects, as well as the potential for catalyst inhibition, is crucial for achieving high yields and regioselectivity. The development of new ligands and catalyst systems continues to expand the scope and utility of this methodology, enabling the late-stage functionalization of complex molecules and facilitating the discovery of new drug candidates and functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in the application of this powerful synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Pyridinylboronic Acids and Esters

For Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the facile construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This technical guide provides an in-depth overview of the core synthetic strategies for preparing these valuable reagents, complete with detailed experimental protocols, quantitative data for comparative analysis, and a discussion of the advantages and limitations of each method.

Halogen-Metal Exchange followed by Borylation

The halogen-metal exchange is a foundational and widely employed method for the synthesis of pyridinylboronic acids, valued for its cost-effectiveness and scalability.[1] This approach typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridyl-metal intermediate, which is then quenched with a trialkyl borate ester. Subsequent hydrolysis yields the desired pyridinylboronic acid.

A significant advancement in this methodology is the "in situ quench" protocol, where the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This technique is particularly advantageous for substrates bearing functional groups that are sensitive to organometallic reagents, as it minimizes side reactions by ensuring the rapid trapping of the generated pyridyl-lithium species.

dot

Caption: General workflow for the synthesis of pyridinylboronic acids and esters via halogen-metal exchange.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via In Situ Quench Lithium-Halogen Exchange [2]

-

To a solution of 3-bromopyridine (1.0 eq) and triisopropyl borate (1.5 eq) in a mixture of THF and toluene at -40 °C, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 1 hour.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Allow the mixture to warm to -20 °C and then quench by the addition of 2N HCl.

-

Once the mixture reaches room temperature, separate the aqueous layer.

-

Adjust the pH of the aqueous layer to approximately 7.5 with aqueous NaOH to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield tris(3-pyridyl)boroxin, which can be used directly or converted to the monomeric boronic acid or its pinacol ester.

| Substrate | Reagents | Conditions | Yield (%) | Reference |

| 3-Bromopyridine | n-BuLi, B(Oi-Pr)₃ | THF/Toluene, -40 °C | 90-95 | [2] |

| 2-Bromopyridine | n-BuLi, B(Oi-Pr)₃ | THF/Toluene, -78 °C | 75 | |

| 2,5-Dichloropyridine | n-BuLi, B(Oi-Pr)₃ | THF, -78 °C | 85 | |

| 3,5-Dibromopyridine | n-BuLi, B(Oi-Pr)₃ | THF, -78 °C | 82 |

Table 1. Representative yields for the synthesis of pyridinylboronic acids via halogen-metal exchange.

Directed Ortho-Metallation (DoM)

Directed ortho-metallation provides a powerful strategy for the regioselective synthesis of substituted pyridinylboronic acids. This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. The resulting lithiated intermediate is then trapped with a borate ester. A variety of DMGs, such as amides, carbamates, and methoxy groups, have been successfully employed.[3][4]

dot

Caption: Synthetic pathway for ortho-substituted pyridinylboronic acids via Directed Ortho-Metallation.

Experimental Protocol: Synthesis of 2-Methoxy-3-pyridinylboronic Acid via DoM [5]

-

To a solution of 2-methoxypyridine (1.0 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyridinylboronic acid.

| Substrate (DMG) | Base | Borylating Agent | Yield (%) | Reference |

| 2-Methoxypyridine | n-BuLi | B(OMe)₃ | 78 | [5] |

| N,N-Diethylnicotinamide | s-BuLi/TMEDA | B(Oi-Pr)₃ | 85 | [3] |

| 2-Chloropyridine | LDA | B(Oi-Pr)₃ | 65 | [4] |

| 3-Fluoropyridine | LDA | B(Oi-Pr)₃ | 72 | [4] |

Table 2. Examples of pyridinylboronic acid synthesis via Directed Ortho-Metallation.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The palladium-catalyzed cross-coupling of halopyridines with a diboron reagent, commonly known as the Miyaura borylation, is a highly versatile and functional-group-tolerant method for the synthesis of pyridinylboronic esters. This reaction typically employs a palladium catalyst with a phosphine ligand and a base, such as potassium acetate. A wide range of halopyridines, including chlorides, bromides, and iodides, can be effectively borylated.

dot

Caption: Schematic of the Palladium-catalyzed Miyaura borylation for pyridinylboronic ester synthesis.

Experimental Protocol: Palladium-Catalyzed Borylation of 2-Chloropyridine

-

In a glovebox, combine 2-chloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a reaction vessel.

-

Add anhydrous dioxane as the solvent.

-

Seal the vessel and heat the mixture at 80-100 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the pure pyridinylboronic ester.

| Halopyridine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine | PdCl₂(dppf) | KOAc | Dioxane | 80 | 85 | |

| 3-Chloropyridine | Pd(OAc)₂/SPhos | KOAc | Dioxane | 100 | 78 | |

| 4-Iodopyridine | Pd(PPh₃)₄ | KOAc | DMF | 80 | 92 | |

| 2-Chloro-5-(trifluoromethyl)pyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 100 | 88 |

Table 3. Selected yields for the Palladium-catalyzed borylation of halopyridines.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the direct conversion of C-H bonds in pyridines to C-B bonds.[6] This approach avoids the need for pre-functionalized starting materials like halopyridines. The regioselectivity of the borylation is primarily governed by steric factors, with the boryl group typically being introduced at the least sterically hindered C-H bond. Electron-withdrawing groups on the pyridine ring can also influence the regioselectivity.[7]

A key challenge in the iridium-catalyzed borylation of pyridines is the potential for catalyst inhibition through coordination of the pyridine nitrogen to the iridium center.[8] This can be mitigated by the use of appropriately substituted pyridines or specialized ligands.[7][8]

dot

Caption: Iridium-catalyzed C-H borylation of pyridines.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2,6-Disubstituted Pyridine [6]

-

In a nitrogen-filled glovebox, charge a screw-capped vial with the 2,6-disubstituted pyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(cod)OMe]₂ (1.5 mol%), and a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3 mol%).

-

Add an anhydrous solvent such as cyclohexane or THF.

-

Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyridinylboronic ester.

| Substrate | Catalyst/Ligand | Borylating Agent | Temp (°C) | Yield (%) | Reference |

| 2,6-Dimethylpyridine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 80 | 85 (4-boryl) | [6] |

| 2-(Trifluoromethyl)pyridine | [Ir(cod)OMe]₂/dtbpy | HBpin | 100 | 75 (mixture of isomers) | [7] |

| 3,5-Dichloropyridine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 80 | 90 (2-boryl) | [6] |

| 2,4-Lutidine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 80 | 88 (6-boryl) | [6] |

Table 4. Representative examples of Iridium-catalyzed C-H borylation of pyridines.

[4+2] Cycloaddition

The [4+2] cycloaddition, or Diels-Alder reaction, offers a distinct approach to constructing the pyridine ring with a pre-installed boronic ester functionality. This method typically involves the reaction of a 1-azadiene with an alkynylboronate. While less common than the other methods, it provides a powerful tool for the synthesis of highly substituted pyridinylboronic esters from acyclic precursors.

Experimental Protocol: Synthesis of a Pyridinylboronic Ester via [4+2] Cycloaddition

-

A solution of the 1-azadiene (1.0 eq) and the alkynylboronate (1.2 eq) in a high-boiling solvent such as toluene or xylene is heated in a sealed tube at a temperature ranging from 110 to 150 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired pyridinylboronic ester.

| 1-Azadiene | Alkynylboronate | Conditions | Yield (%) | Reference |

| 1-(Dimethylamino)-3-phenyl-1-aza-1,3-butadiene | Diisopropyl (phenylethynyl)boronate | Toluene, 110 °C, 24 h | 65 | |

| N-(1,3-Butadien-1-yl)aniline | Pinacol (ethynyl)boronate | Xylene, 140 °C, 18 h | 72 |

Table 5. Examples of [4+2] cycloaddition for the synthesis of pyridinylboronic esters.

Summary and Outlook

The synthesis of pyridinylboronic acids and esters can be achieved through a variety of robust and versatile methods. The choice of the optimal synthetic route depends on several factors, including the availability and cost of starting materials, the desired substitution pattern on the pyridine ring, and the tolerance of other functional groups present in the molecule.

-

Halogen-metal exchange is a classic and cost-effective method, particularly for large-scale synthesis, with the in situ quench protocol offering improved functional group compatibility.

-

Directed ortho-metalation provides excellent regiocontrol for the synthesis of ortho-substituted pyridinylboronic acids, guided by a directing group.

-

Palladium-catalyzed Miyaura borylation is a highly versatile and functional-group-tolerant method that is widely used in both academic and industrial settings.

-

Iridium-catalyzed C-H borylation represents a modern, atom-economical approach that avoids the need for pre-functionalized pyridines, with regioselectivity primarily driven by sterics.

-

[4+2] cycloaddition offers a unique strategy for constructing the pyridine ring and introducing the boronic ester in a single step, particularly useful for accessing highly substituted pyridines.

The continued development of new catalysts and methodologies, particularly in the area of C-H activation, promises to further expand the toolkit available to chemists for the efficient and selective synthesis of this important class of compounds, thereby accelerating the discovery and development of new pharmaceuticals and other valuable molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Directed ortho MetalationâBoronation and SuzukiâMiyaura Cross Coupling of Pyridine Derivatives:â A One-Pot Protocol to Substituted Azabiaryls# - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine molecular weight

An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, also known as pyridine-2-boronic acid pinacol ester, is a key building block in the synthesis of complex organic molecules. Its structural isomers, the 3- and 4-substituted pyridylboronic acid pinacol esters, share the same molecular formula and weight.

| Property | Data | Citations |

| Molecular Weight | 205.06 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆BNO₂ | [1][2][3][4] |

| Appearance | White to off-white crystalline powder (data for 3- and 4-isomers) | [1][4] |

| Melting Point | 102 - 106 °C (for 3-isomer), 150 - 154 °C (for 4-isomer) | [1][4] |

Applications in Organic Synthesis

This compound is a pivotal reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for the formation of carbon-carbon bonds.[5][6] These reactions are crucial in the synthesis of biaryl and heterobiaryl compounds, which are common motifs in pharmaceuticals. The pyridine moiety makes it a valuable component in the development of ligands for catalysis and in the synthesis of biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a pyridylboronic acid pinacol ester. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave synthesis vial, add the aryl halide, this compound, base, and palladium catalyst.

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas. Add the degassed solvent system (e.g., a mixture of an organic solvent and water) via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[5]

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 2-Pyridylboronic Acid Pinacol Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

General Solubility Characteristics of Boronic Acid Pinacol Esters

Boronic acid pinacol esters are generally characterized by improved solubility in organic solvents compared to their corresponding boronic acids. The esterification with pinacol masks the polar diol functionality of the boronic acid, rendering the molecule more lipophilic and thus more soluble in a wider range of organic media. This enhanced solubility is a significant advantage in various synthetic applications, particularly in cross-coupling reactions where homogenous reaction conditions are often crucial for high yields and reproducibility.

Studies on phenylboronic acid pinacol ester have shown that it exhibits good solubility in a variety of common organic solvents, including chlorinated hydrocarbons, ketones, and ethers. It is anticipated that 2-pyridylboronic acid pinacol ester will follow a similar trend, with the nitrogen atom in the pyridine ring potentially influencing its solubility in protic versus aprotic solvents.

Quantitative Solubility Data (Analogous Compound)

The following table summarizes the solubility of phenylboronic acid pinacol ester in several organic solvents at various temperatures. This data has been carefully extracted from graphical representations in the cited literature and serves as a valuable proxy for estimating the solubility of 2-pyridylboronic acid pinacol ester.[1] The solubility is presented as the mole fraction of the solute at saturation.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | -10 | ~0.15 |

| 0 | ~0.20 | |

| 10 | ~0.28 | |

| 20 | ~0.38 | |

| 30 | ~0.50 | |

| 3-Pentanone | -10 | ~0.12 |

| 0 | ~0.18 | |

| 10 | ~0.25 | |

| 20 | ~0.35 | |

| 30 | ~0.48 | |

| Acetone | -10 | ~0.10 |

| 0 | ~0.15 | |

| 10 | ~0.22 | |

| 20 | ~0.30 | |

| 30 | ~0.40 | |

| Dipropyl Ether | -10 | ~0.08 |

| 0 | ~0.12 | |

| 10 | ~0.18 | |

| 20 | ~0.25 | |

| 30 | ~0.35 | |

| Methylcyclohexane | -10 | ~0.02 |

| 0 | ~0.03 | |

| 10 | ~0.05 | |

| 20 | ~0.08 | |

| 30 | ~0.12 |

Experimental Protocol: Determination of Solubility by the Dynamic (Polythermal) Method

The following is a detailed methodology for the experimental determination of the solubility of 2-pyridylboronic acid pinacol ester in various organic solvents. This protocol is based on the dynamic method, which involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

3.1. Materials

-

2-Pyridylboronic acid pinacol ester (high purity)

-

High-purity, anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Glass test tubes or vials with sealable caps

-

Magnetic stirrer and stir bars

-

Programmable temperature-controlled bath (e.g., oil bath or cryostat)

-

Calibrated digital thermometer (± 0.1 °C)

-

Light source and detector (optional, for automated turbidity detection)

3.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of 2-pyridylboronic acid pinacol ester into a glass test tube.

-

Add a precise volume or weight of the desired organic solvent to the test tube to achieve a known concentration (mole fraction).

-

Add a small magnetic stir bar to the test tube.

-

Seal the test tube tightly to prevent solvent evaporation.

-

-

Equilibration and Measurement:

-

Place the sealed test tube in the temperature-controlled bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly and linearly increase the temperature of the bath (e.g., 0.5 °C/min) while continuously monitoring the contents of the test tube.

-

The dissolution temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear, homogeneous solution. Record this temperature.

-

For improved accuracy, the process can be reversed by slowly cooling the clear solution until the first crystals appear (the saturation temperature). The average of the dissolution and saturation temperatures can be taken as the equilibrium solubility temperature.

-

-

Data Analysis:

-